5-methyl-3-phenyl-1H-pyrazol-4-amine
Overview
Description
5-methyl-3-phenyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
5-Methyl-3-phenyl-1H-pyrazol-4-amine, also known as 3-methyl-5-phenyl-1H-pyrazol-4-amine, is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it interferes with the life cycle ofLeishmania and Plasmodium species .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It has shown superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, similar compounds have elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methyl-3-phenyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . Another method includes the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-methyl-3-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1-phenylpyrazole: This compound is structurally similar and shares some chemical properties.
5-amino-3-(4-methylphenyl)-1-phenylpyrazole: Another similar compound with bioactive properties.
Uniqueness
5-methyl-3-phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHOKIKYPZXSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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